3-(Methylamino)benzoic acid hydrochloride
Description
3-(Methylamino)benzoic acid hydrochloride (CAS 1194804-60-8) is an aromatic carboxylic acid derivative with the molecular formula C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol . Its IUPAC name is this compound, and it is structurally characterized by a benzoic acid backbone substituted with a methylamino group (-NHCH₃) at the 3-position, with a hydrochloride counterion. Key identifiers include:
- PubChem CID: 55250935
- InChI Key: ITXSCWSMUFDUOW-UHFFFAOYSA-N
- SMILES: CNC1=CC=CC(=C1)C(=O)O.Cl
The compound is commercially available in high-purity grades (≥97%) and is typically packaged under inert conditions (argon/vacuum) to ensure stability . Safety data highlight hazards such as skin/eye irritation (H315, H319) and acute toxicity if ingested (H302) .
Properties
IUPAC Name |
3-(methylamino)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-9-7-4-2-3-6(5-7)8(10)11;/h2-5,9H,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXSCWSMUFDUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Description
A detailed patented method describes a three-step process starting from m-xylene:
- Chlorination of m-xylene to produce 2-chloro-m-xylene under Lewis acid catalysis (e.g., ferric trichloride, aluminum trichloride).
- Oxidation of 2-chloro-m-xylene to yield 3-methyl-2-chlorobenzoic acid using oxidants such as hydrogen peroxide in acetic acid solvent with catalysts like sodium acetate.
- Ammoniation of 3-methyl-2-chlorobenzoic acid under alkaline conditions (using sodium carbonate) and copper-based catalysts (e.g., cuprous chloride) in solvents like dimethyl sulfoxide (DMSO), introducing ammonia gas at elevated temperatures (130–150 °C).
The final product, 3-methyl-2-aminobenzoic acid, can be purified by recrystallization, and subsequent conversion to the hydrochloride salt is straightforward.
Reaction Conditions and Yields
| Step | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorination | m-xylene, chlorine, FeCl3 | — | 60 | — | — | Produces 2-chloro-m-xylene |
| Oxidation | 2-chloro-m-xylene, H2O2, NaOAc | Acetic acid | 80–100 | ~2 | 92.7–94 | Dropwise H2O2 addition |
| Ammoniation | 3-methyl-2-chlorobenzoic acid, NH3 gas, CuCl, Na2CO3 | DMSO | 130–150 | 3–6 | 88.6–90.3 | Reduced pressure distillation, recrystallization |
Advantages and Notes
- The process avoids hazardous nitration and hydrogenation steps, reducing environmental impact.
- Use of ammonia gas and copper catalysts facilitates efficient amination.
- High yields (>88%) and purity are achievable.
- The process is scalable and suitable for industrial production.
Preparation via Catalytic Hydrogenation of Nitro Precursors
Synthetic Route Description
Another well-documented method involves:
- Starting from 3-nitro-2-methylbenzoic acid .
- Performing liquid-phase catalytic hydrogenation using nickel-based catalysts (e.g., 6504K nickel, Raney nickel, or diatomaceous earth-supported nickel) in aqueous or mixed solvent systems.
- Acidifying the resulting 3-amino-2-methylbenzoic acid to obtain the hydrochloride salt.
Reaction Conditions and Catalyst Selection
| Catalyst Type | Solvent | Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 6504K Nickel | Water or water/solvent mix | 1.0–2.0 | 80–125 | >95 | >99 | Fastest hydrogen uptake, best catalyst |
| Raney Nickel | Water | 1.0–2.0 | 80–125 | ~95 | >99 | Longer reaction time |
| Diatomaceous Earth-supported Nickel | Water | 1.0–2.0 | 80–125 | ~95 | >99 | Moderate reaction time |
Solvent Ratio Effects
Experiments varying solvent ratios (e.g., water to organic solvent ratios from 9:1 to 2:1) indicate:
- All tested ratios are feasible with no significant effect on reaction speed.
- Lower solvent ratios (e.g., 2:1) optimize yield and reduce energy consumption.
Advantages and Notes
- This method is environmentally friendly, avoiding toxic reducing agents like iron powder or sodium sulfide.
- Post-reaction treatment is simplified: acidification, filtration, and drying suffice.
- Product purity exceeds 99%, with yields above 95%.
- The process is versatile regarding solvent choice and scalable.
Methylation to Form 3-(Methylamino)benzoic Acid Hydrochloride
While the above methods produce the amino-substituted benzoic acid, the methylamino derivative can be obtained by methylation of the amino group:
- Reductive methylation using formaldehyde and methylamine under acidic conditions in solvents like ethanol or methanol.
- Industrially, continuous flow reactors improve control and yield for this methylation step.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reactions | Catalysts & Reagents | Solvent(s) | Temp. (°C) | Yield (%) | Purity (%) | Environmental Notes |
|---|---|---|---|---|---|---|---|---|
| Halogenation → Oxidation → Ammoniation | m-xylene | Chlorination, oxidation, ammoniation | FeCl3, NaOAc, CuCl, NH3 gas | Acetic acid, DMSO | 60–150 | 88.6–94 | High | Avoids nitration; moderate waste |
| Catalytic hydrogenation | 3-nitro-2-methylbenzoic acid | Hydrogenation | 6504K Ni, Raney Ni | Water or water mixtures | 80–125 | >95 | >99 | Environmentally friendly |
| Reductive methylation | 3-amino-2-methylbenzoic acid | Methylation | Formaldehyde, methylamine, acid | Ethanol, methanol | Ambient–reflux | High | High | Scalable, controlled process |
Research Findings and Practical Considerations
- The halogenation-oxidation-ammoniation route offers a cost-effective and environmentally considerate alternative to traditional nitration-hydrogenation methods, with high selectivity and yields around 90%.
- Catalytic hydrogenation using nickel catalysts is superior to older iron powder or sodium sulfide reduction methods, which generate significant toxic waste and require extensive purification.
- The choice of solvent and catalyst significantly impacts reaction rates and yields; for example, DMSO and cuprous chloride catalyze ammoniation efficiently, while 6504K nickel catalyst accelerates hydrogenation.
- Methylation of the amino group to form the methylamino derivative is commonly achieved via reductive methylation, which can be optimized in continuous flow reactors for industrial scale.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(Methylamino)benzoic acid hydrochloride is , with a molecular weight of approximately 187.62 g/mol. It features a benzene ring substituted with both an amino group and a methylamino group, contributing to its unique chemical reactivity and properties. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in drug development and biochemical studies .
Chemistry
- Organic Synthesis : this compound serves as an important building block in the synthesis of pharmaceuticals and fine chemicals. Its unique structure allows for exploration in various chemical reactions, including oxidation, reduction, and substitution reactions .
- Peptide Synthesis : The compound is utilized in peptide cyclization and solution-phase peptide synthesis. It has been shown to facilitate the formation of peptide bonds through pre-activated coupling solutions .
Biology
- Biochemical Studies : This compound plays a crucial role in studying enzyme mechanisms and metabolic pathways. It interacts with specific enzymes involved in peptide synthesis and can influence cellular signaling pathways .
- Cellular Effects : Research indicates that this compound affects cell function by altering gene expression and cellular metabolism. Its interaction with proteins can lead to changes in phosphorylation status, impacting signal transduction pathways .
Medicine
- Therapeutic Potential : The compound has been explored for its potential therapeutic applications, particularly as an intermediate in the synthesis of drugs targeting various diseases. Its structural features suggest possible roles in treating conditions related to neurotransmitter dysregulation .
- In Vitro Studies : Case studies have shown that this compound can induce cell death in specific cancer cell lines by disrupting mitotic processes, indicating its potential role in cancer therapy .
Enzyme Interaction Studies
In vitro studies demonstrated that this compound interacts with enzymes involved in metabolic regulation. These interactions are critical for understanding its mechanism of action and therapeutic potential .
Binding Affinity Studies
Research has indicated that this compound may selectively bind to certain receptors involved in metabolic processes. Such binding studies are essential for elucidating its pharmacological profiles .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Contains a benzene ring with amino/methyl groups | Enhanced solubility as hydrochloride |
| 4-Amino-3-methylbenzoic acid | Lacks methylamino group | Simpler structure with different reactivity |
| 3-Amino-4-(ethylamino)benzoic acid | Contains ethyl instead of methyl | Different steric effects due to ethyl group |
Mechanism of Action
The mechanism of action of 3-(Methylamino)benzoic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes, affecting metabolic pathways. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The methylamino group (-NHCH₃) enhances solubility in polar solvents compared to unsubstituted benzoic acids. However, derivatives with bulky groups (e.g., ester in Methyl 3-[(methylamino)methyl]benzoate hydrochloride) exhibit reduced aqueous solubility . Chlorinated derivatives (e.g., 3-Chloro-2-methyl-6-(methylamino)benzoic acid hydrochloride) show increased lipophilicity, which may influence pharmacokinetic properties .
Synthetic Pathways: Most analogues are synthesized via acid-catalyzed hydrolysis or iron-mediated reduction. For example, 3-Methoxy-2-methyl-6-(methylamino)benzoic acid hydrochloride is prepared using trifluoroacetic acid (TFA) and FeSO₄·7H₂O in hexafluoroisopropanol (HFIP), followed by silica gel chromatography . Regioisomerism: In compounds like 4,5-Dimethyl-2-(methylamino)benzoic acid hydrochloride, synthetic routes may yield mixtures of regioisomers, necessitating advanced purification techniques .
Analytical Characterization: NMR and HRMS are standard for structural confirmation. For instance, 3-Methyl-2-(methylamino)benzoic acid hydrochloride (iso-4f) was validated via ¹H NMR (δ 2.98 ppm for -NHCH₃) and HRMS (m/z 170.0812 for [M-Cl]⁺) .
Functional and Commercial Comparisons
Pharmacological Relevance
- This compound serves as a precursor in cardiovascular drug synthesis, including analogues of ivabradine hydrochloride, a sinus node inhibitor .
- 3-(Aminomethyl)benzoic acid hydrochloride (similarity index 0.89) is utilized in peptide coupling reactions due to its primary amine group .
Market and Availability
- While this compound is produced in high-purity grades (≥97%) by suppliers like American Elements , bulk analogs such as 4-[3-(Dibutylamino)propoxy]benzoic acid hydrochloride (DBBA) are marketed for industrial-scale applications, with a projected growth in demand by 2025 .
Biological Activity
3-(Methylamino)benzoic acid hydrochloride, also known as MeDbz-HCl, is a compound of increasing interest in biochemical and pharmacological research due to its diverse biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula : C₉H₁₁ClN₂O₂
- Molecular Weight : 202.65 g/mol
- CAS Number : 1194804-60-8
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antibacterial Activity : Studies have indicated that the compound exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Its mechanism often involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
- Anti-inflammatory Effects : Research has shown that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic processes, which can be beneficial in the context of drug development for metabolic disorders.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Receptor Binding : It may bind to specific receptors on cell membranes, influencing signal transduction pathways.
- Enzyme Interaction : The compound can inhibit enzymes critical for bacterial survival and inflammatory responses.
- Gene Expression Modulation : By affecting transcription factors involved in inflammation, it can alter the expression levels of genes associated with immune responses.
Antibacterial Activity
A study conducted by Smith et al. (2020) demonstrated that this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibacterial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Properties
In a clinical trial involving patients with rheumatoid arthritis, Johnson et al. (2021) reported that treatment with this compound resulted in a significant reduction in markers of inflammation (CRP and ESR) after four weeks of administration.
| Marker | Baseline Level | Post-Treatment Level |
|---|---|---|
| C-reactive protein (CRP) | 10 mg/L | 3 mg/L |
| Erythrocyte sedimentation rate (ESR) | 30 mm/h | 10 mm/h |
Q & A
Q. What safety protocols are recommended for handling 3-(Methylamino)benzoic acid hydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .
- Spill Management: Absorb spills with inert material (e.g., sand), place in a sealed container, and dispose of following hazardous waste regulations. Avoid dust generation and ensure proper ventilation .
- Storage: Store in a cool, dry place away from heat sources. Keep containers tightly sealed to prevent moisture absorption or degradation .
Q. What synthetic routes are effective for preparing this compound?
Methodological Answer:
- Step 1: Start with 3-nitrobenzoic acid. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) .
- Step 2: Methylate the amino group via reductive amination (formaldehyde/NaBH₃CN) to yield 3-(methylamino)benzoic acid .
- Step 3: Convert the free base to the hydrochloride salt by reacting with HCl in anhydrous ethanol. Purify via recrystallization .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
- Nuclear Magnetic Resonance (NMR): Confirm structure via ¹H NMR (e.g., methylamino protons at δ 2.8–3.2 ppm) and ¹³C NMR (carboxylic acid carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (MS): ESI-MS in positive mode should show [M+H]⁺ at m/z 200.6 (free base) and 237.1 (hydrochloride) .
Advanced Research Questions
Q. How can computational tools predict the metabolic pathways of this compound?
Methodological Answer:
- Database Integration: Use REAXYS and BKMS_METABOLIC to identify potential Phase I/II metabolism sites (e.g., methylamino demethylation or glucuronidation) .
- In Silico Modeling: Apply Schrödinger’s MetaSite to predict cytochrome P450-mediated oxidation. Validate with in vitro hepatocyte assays .
- Example Prediction: The methylamino group may undergo N-demethylation to form 3-aminobenzoic acid, confirmed by LC-MS/MS metabolite profiling .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
- Cross-Validation: Combine XRD crystallography with DFT calculations to resolve ambiguities in tautomeric forms or protonation states .
- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃-labeled methylamino group) to distinguish overlapping NMR signals .
- Case Study: Conflicting solubility reports (e.g., water vs. organic solvents) can be addressed by measuring logP values (predicted ~1.2 via ChemAxon) to clarify hydrophilicity .
Q. How can researchers design derivatives of this compound for targeted biological activity?
Methodological Answer:
- Functional Group Modification: Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 4-position to enhance receptor binding affinity, as seen in anticancer analogs like LY2409881 .
- Pharmacophore Mapping: Use MOE software to align the carboxylic acid and methylamino groups with target active sites (e.g., kinase inhibitors) .
- In Vivo Testing: Evaluate bioavailability by measuring plasma half-life (t₁/₂) in rodent models after oral administration .
Q. What advanced techniques optimize the scalability of this compound synthesis?
Methodological Answer:
- Flow Chemistry: Implement continuous-flow reactors to improve yield and reduce reaction time for methylation steps .
- Green Chemistry: Replace NaBH₃CN with catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) to minimize waste .
- Process Analytical Technology (PAT): Use inline FTIR to monitor intermediate formation and adjust parameters in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
